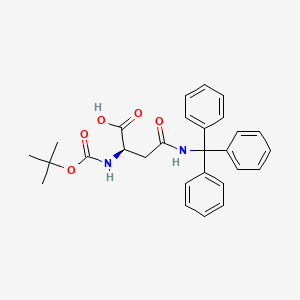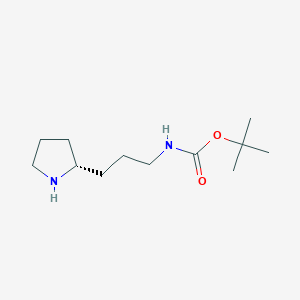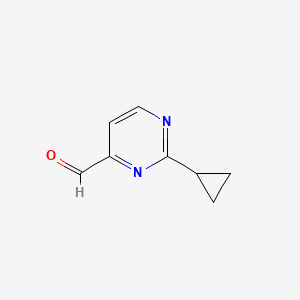![molecular formula C16H17FN2O B1415158 N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide CAS No. 1183655-01-7](/img/structure/B1415158.png)
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide
Vue d'ensemble
Description
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide is a chemical compound with the CAS Number: 1183655-01-7. It has a molecular weight of 272.32 . The compound’s IUPAC name is N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide .
Molecular Structure Analysis
The InChI code for N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide is 1S/C16H17FN2O/c1-19(2)11-12-3-9-15(10-4-12)18-16(20)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide has a molecular weight of 272.32 . The InChI code for this compound is 1S/C16H17FN2O/c1-19(2)11-12-3-9-15(10-4-12)18-16(20)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3,(H,18,20) .Applications De Recherche Scientifique
Novel Synthetic Opioids Research
A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlights the importance of these compounds in the development of new pain management solutions and the challenges posed by their misuse. The review emphasizes the need for international early warning systems and pre-emptive research to understand these compounds' effects and detect new substances early in toxicological samples (Sharma et al., 2018).
Alzheimer's Disease and Amyloid Imaging
Progress in developing amyloid imaging ligands for measuring amyloid in vivo in the brain of patients with Alzheimer's disease showcases the application of certain compounds in diagnosing and understanding the progression of neurodegenerative diseases. This area of research aids in the early detection of Alzheimer's disease and evaluates new antiamyloid therapies (Nordberg, 2007).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific compounds for detecting metal ions, anions, and neutral molecules indicates the utility of chemical modifications in creating sensitive and selective detection tools. These chemosensors have applications in environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).
Environmental Microbiology
Research on the use of fluorochromes for direct enumeration of total bacteria in environmental samples points to the application of certain compounds in environmental microbiology. Understanding the role of bacteria in microbial food webs and developing methods for their direct enumeration are crucial for environmental monitoring and assessment (Kepner & Pratt, 1994).
Propriétés
IUPAC Name |
N-[4-[(dimethylamino)methyl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-19(2)11-12-3-9-15(10-4-12)18-16(20)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPMPJSPUMQJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chloro-2-methylphenyl)amino]benzonitrile](/img/structure/B1415075.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)



![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)


![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)



